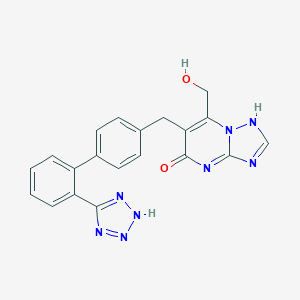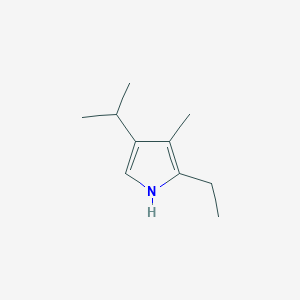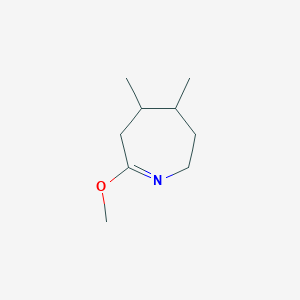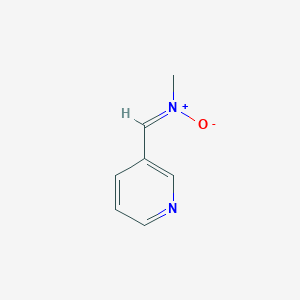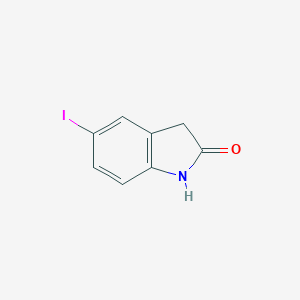![molecular formula C10H16O B064630 1,3-Diisopropylbicyclo[1.1.0]butan-2-one CAS No. 166325-45-7](/img/structure/B64630.png)
1,3-Diisopropylbicyclo[1.1.0]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisopropylbicyclo[1.1.0]butan-2-one, commonly known as DIKETO, is a bicyclic ketone that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
DIKETO's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. DIKETO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DIKETO has been shown to have several biochemical and physiological effects, including the inhibition of HMG-CoA reductase, the enzyme responsible for the biosynthesis of cholesterol, and the inhibition of fatty acid synthase, the enzyme responsible for the biosynthesis of fatty acids. DIKETO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIKETO has several advantages and limitations for lab experiments. Its high purity level and ease of synthesis make it an ideal chiral building block for the synthesis of complex molecules. Its potential as a therapeutic agent for Alzheimer's disease and as an anticancer agent also makes it a promising compound for medicinal chemistry research. However, DIKETO's mechanism of action is not fully understood, and its potential side effects and toxicity levels are still being investigated.
Direcciones Futuras
There are several future directions for research on DIKETO. One direction is to further investigate its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a chiral ligand for asymmetric catalysis and its applications in organic synthesis. Additionally, further studies are needed to determine its toxicity levels and potential side effects, which will be crucial for its development as a therapeutic agent.
Métodos De Síntesis
DIKETO can be synthesized using several methods, including the reaction of 2-bromo-2-methylpropane with 1,3-cyclohexadiene in the presence of sodium metal, or the reaction of 1,3-cyclohexadiene with diisopropyl ketone in the presence of boron trifluoride etherate. Both methods yield DIKETO as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
DIKETO has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, DIKETO has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, DIKETO has been used as a chiral ligand for the enantioselective addition of organometallic reagents to carbonyl compounds. In medicinal chemistry, DIKETO has been investigated for its potential as an anticancer agent and as a therapeutic agent for Alzheimer's disease.
Propiedades
Número CAS |
166325-45-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
Clave InChI |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
SMILES canónico |
CC(C)C12CC1(C2=O)C(C)C |
Sinónimos |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



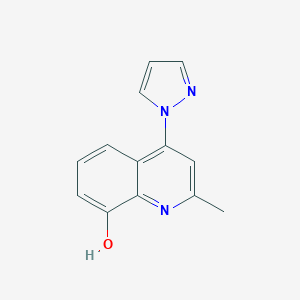
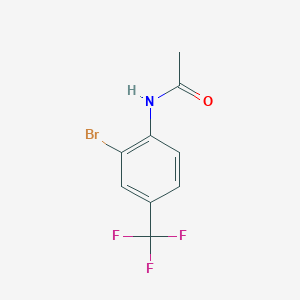
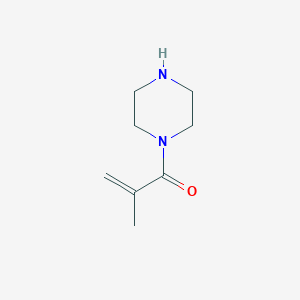
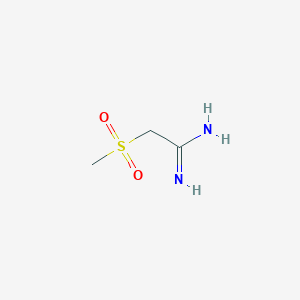
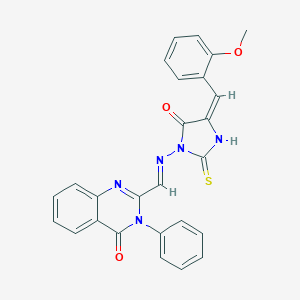
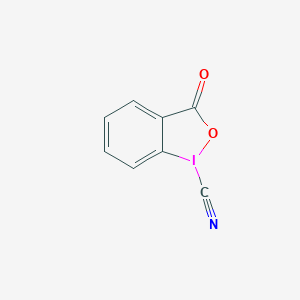
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
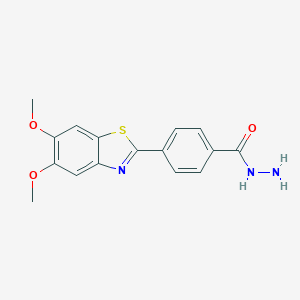
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
